

A Comparative Analysis of Involucrin Protein Sequences Across Species

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Compound of Interest

Compound Name: *Involucrin*

Cat. No.: *B1238512*

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This guide provides a comprehensive cross-species comparison of **involucrin** protein sequences, a key structural component of the cornified cell envelope in keratinocytes. Understanding the evolutionary conservation and divergence of **involucrin** is crucial for research in dermatology, cosmetology, and the development of therapeutics targeting skin barrier function.

Quantitative Data Summary

The following table summarizes key physicochemical properties of **involucrin** proteins from a selection of mammalian species. Data was retrieved from the UniProt Knowledgebase (UniProtKB).

Species	Common Name	UniProt Accession	Protein Length (Amino Acids)	Predicted Isoelectric Point (pI)
Homo sapiens	Human	P07476	585	4.63
Mus musculus	Mouse	P48997	467	4.36
Rattus norvegicus	Rat	P48998	568	4.29
Canis lupus familiaris	Dog	P18174	285	4.34
Sus scrofa	Pig	P18175	347	4.40
Lemur catta	Ring-tailed lemur	P14590	450	4.54
Pongo pygmaeus	Bornean orangutan	P14708	835	4.22

Sequence Identity Matrix

A pairwise sequence identity matrix was generated to quantify the degree of conservation between the **involucrin** protein sequences of the selected species. The values represent the percentage of identical amino acids between any two sequences.

H. sapiens	M. musculus	R. norvegicus	C. I. familiaris	S. scrofa	L. catta	P. pygmaeus	
H. sapiens	100%	34.2%	33.5%	32.1%	35.8%	40.7%	78.4%
M. musculus	34.2%	100%	72.8%	38.9%	41.2%	35.1%	33.9%
R. norvegicus	33.5%	72.8%	100%	39.5%	42.1%	34.8%	33.2%
C. I. familiaris	32.1%	38.9%	39.5%	100%	45.3%	33.7%	31.8%
S. scrofa	35.8%	41.2%	42.1%	45.3%	100%	36.4%	35.1%
L. catta	40.7%	35.1%	34.8%	33.7%	36.4%	100%	41.2%
P. pygmaeus	78.4%	33.9%	33.2%	31.8%	35.1%	41.2%	100%

Experimental Protocols

Retrieval of Protein Sequences and Physicochemical Properties

- Navigate to the UniProt Website: Access the UniProt Knowledgebase at --INVALID-LINK--.
- Search for **Involucrin**: In the search bar, enter "**involucrin**" and the name of the desired species (e.g., "**involucrin** human").
- Select the Correct Entry: From the search results, select the reviewed (Swiss-Prot) entry for the **involucrin** protein (gene name: IVL).
- Retrieve Sequence Data: The full amino acid sequence is available in FASTA format.

- **Determine Physicochemical Properties:** The protein length is listed in the entry information. For the isoelectric point, the sequence can be submitted to an online pI prediction tool such as the "Isoelectric Point Calculator" (IPC).

Multiple Sequence Alignment

Due to the presence of extensive glutamine-rich tandem repeats in the C-terminal region of **involucrin**, standard multiple sequence alignment algorithms may face challenges. Therefore, two approaches are presented.

3.2.1. Standard Alignment using Clustal Omega

This method is suitable for a general overview of the sequence relationships.

- **Access Clustal Omega:** Use the Clustal Omega web server provided by EMBL-EBI: --INVALID-LINK--.
- **Input Sequences:** Paste the retrieved FASTA sequences of the **involucrin** proteins from the different species into the input box.
- **Set Parameters:** For a standard alignment, the default parameters are generally sufficient.
- **Submit Job:** Click the "Submit" button to run the alignment.
- **Analyze Results:** The output will show the aligned sequences, highlighting conserved regions and gaps.

3.2.2. Alignment of Repetitive Sequences using ProDA

For a more accurate alignment that accounts for the repetitive domain architecture, a specialized tool like ProDA (Protein Domain Aligner) is recommended.

- **Obtain ProDA:** ProDA is available as a command-line tool. Download and install it from its official repository.
- **Prepare Input File:** Create a multi-FASTA file containing the **involucrin** sequences.

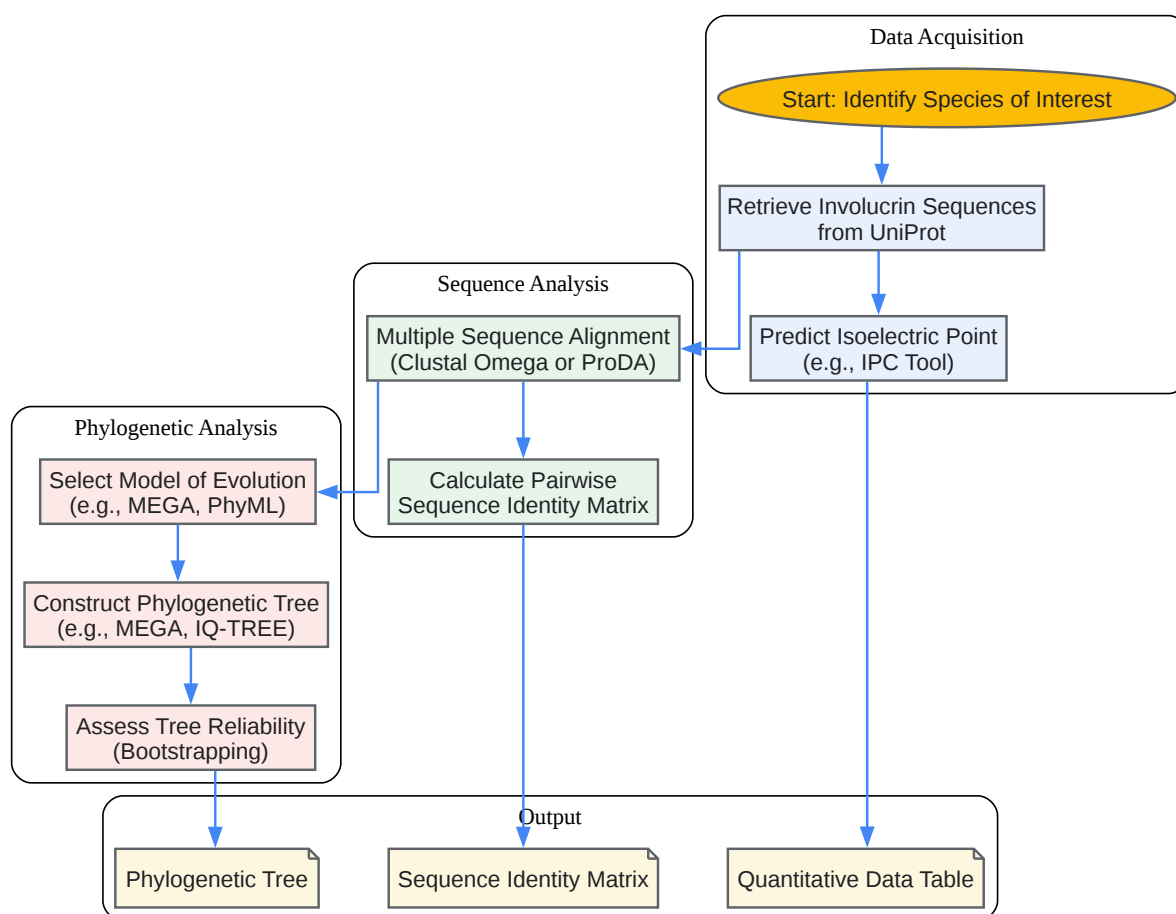
- **Run ProDA:** Execute the ProDA algorithm from the command line, specifying the input file. The basic command is: `proda >`
- **Interpret Output:** ProDA will identify and align homologous regions, providing a more accurate representation of the relationships between the repetitive domains.

Phylogenetic Analysis

- **Obtain Aligned Sequences:** Use the output from either Clustal Omega or ProDA as the input for phylogenetic analysis.
- **Select a Phylogenetic Method:** Common methods include Maximum Likelihood (ML), Neighbor-Joining (NJ), and Bayesian inference. ML is generally preferred for its statistical robustness.
- **Choose a Substitution Model:** A model of protein evolution (e.g., JTT, WAG, LG) should be selected. Tools like MEGA (Molecular Evolutionary Genetics Analysis) or online servers like PhyML can help determine the best-fit model for the dataset.
- **Construct the Phylogenetic Tree:** Use software like MEGA, PhyML, or IQ-TREE to construct the tree based on the aligned sequences and the chosen model.
- **Assess Tree Reliability:** The robustness of the tree topology should be assessed using bootstrapping or other statistical tests. Bootstrap values are typically shown on the branches of the tree.

Experimental Workflow

The following diagram illustrates the workflow for the cross-species comparison of **involucrin** protein sequences.



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Caption: Workflow for cross-species **involucrin** protein sequence comparison.

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